molecular formula C10H12ClNO3 B2421832 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2309454-26-8

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride

Cat. No. B2421832
CAS RN: 2309454-26-8
M. Wt: 229.66
InChI Key: BHACFWOPWVEOGB-UHFFFAOYSA-N
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Description

“1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C10H12ClNO3. It is related to 3-Oxocyclobutanecarboxylic acid, which is a very important medicine intermediate and is widely applied in the synthesis of tens of kinds of bulk drugs .


Synthesis Analysis

The synthesis of related compounds often involves multiple steps and various raw materials. For instance, the synthesis of 3-oxocyclobutanecarboxylic acid involves acetone, bromine, and malononitrile as raw materials, ethanol, DMF (dimethyl formamide), and water as solvents, sodium iodide as an activating agent, and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .


Molecular Structure Analysis

The molecular structure of such compounds can be characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes.

Scientific Research Applications

Antiviral Activity

EN300-7352077 has demonstrated potential as an antiviral agent. Researchers have explored its inhibitory effects against specific viruses, including HIV-1. By targeting viral enzymes or proteins, this compound may interfere with viral replication and reduce infectivity .

Skeletal Editing of Organic Molecules

Inspired by the work of Prof. Levin and colleagues, EN300-7352077 participates in “skeletal editing” by nitrogen atom deletion. This process involves modifying organic structures by selectively removing nitrogen atoms. Such transformations hold promise for drug discovery and synthetic chemistry .

Biomedical Applications

EN300-7352077 belongs to the pyrazolo[3,4-b]pyridine family, which has been investigated for various biological targets. These compounds exhibit diverse pharmacological activities, making them valuable candidates for drug development. Researchers have explored their potential as kinase inhibitors, anti-inflammatory agents, and more .

Environmental Monitoring

While not directly related to EN300-7352077, it’s interesting to note that the acronym “EN300” is also associated with an environmental meter. This device measures humidity, temperature, air velocity, light, and sound. Although unrelated to our compound, it highlights the importance of monitoring environmental parameters .

Parallel Synthesis of Pyrimidine Derivatives

EN300-7352077 serves as a key intermediate in the parallel solution-phase synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. These derivatives may have applications in medicinal chemistry and drug design .

Heterocyclic Derivatives

Researchers have used EN300-7352077 as a starting compound to synthesize novel derivatives, including pyrimidine-2-thiol, pyrazole, and pyran structures. These heterocyclic compounds often exhibit diverse biological activities and are of interest in drug discovery .

Mechanism of Action

While the specific mechanism of action for “1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride” is not mentioned in the search results, related compounds like imidazole have a broad range of chemical and biological properties and are used in the development of new drugs .

properties

IUPAC Name

1-(6-oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHACFWOPWVEOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CNC(=O)C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride

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